Cas no 1351630-79-9 (1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea)

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea is a synthetic urea derivative featuring a cyclohexyl-hydroxyethyl substituent and a thiophene-methyl moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both polar (hydroxyethyl, urea) and nonpolar (cyclohexyl, thiophene) groups enhances its versatility in molecular design, enabling applications in drug discovery and ligand development. Its stability under standard conditions and compatibility with further functionalization make it a valuable building block for synthesizing biologically active molecules. The thiophene ring may contribute to binding interactions in target systems, while the hydroxyethyl group offers additional derivatization opportunities.
1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea structure
1351630-79-9 structure
Product Name:1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea
CAS No:1351630-79-9
MF:C14H22N2O2S
MW:282.401682376862
CID:6061916
PubChem ID:56764366
Update Time:2025-05-19

1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea
    • 1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea
    • F5857-5273
    • AKOS024524401
    • 1351630-79-9
    • 1-(2-cyclohexyl-2-hydroxyethyl)-3-[(thiophen-2-yl)methyl]urea
    • VU0525477-1
    • Inchi: 1S/C14H22N2O2S/c17-13(11-5-2-1-3-6-11)10-16-14(18)15-9-12-7-4-8-19-12/h4,7-8,11,13,17H,1-3,5-6,9-10H2,(H2,15,16,18)
    • InChI Key: LWBRPWLDTNMDPK-UHFFFAOYSA-N
    • SMILES: N(CC(C1CCCCC1)O)C(NCC1SC=CC=1)=O

Computed Properties

  • Exact Mass: 282.14019912g/mol
  • Monoisotopic Mass: 282.14019912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 89.6Ų

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1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea Related Literature

Additional information on 1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea

Chemical Profile of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea (CAS No. 1351630-79-9)

1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea (CAS No. 1351630-79-9) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular architecture, featuring a thiophen-2-yl moiety linked to a methylurea backbone, further augmented by a cyclohexyl substituent at the hydroxyethyl group, positions it as a promising candidate for various biochemical applications. This compound’s unique structural features make it an intriguing subject for exploring novel pharmacophores and mechanistic pathways in drug discovery.

The presence of the thiophen-2-yl ring is particularly noteworthy, as thiophene derivatives are widely recognized for their biological activity and versatility in medicinal chemistry. Thiophenes, being heterocyclic aromatic compounds, exhibit a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of the thiophen-2-yl group into the methylurea scaffold of this compound suggests potential interactions with biological targets such as enzymes and receptors, which could modulate cellular processes and therapeutic outcomes.

Moreover, the cyclohexyl substituent at the 2-position of the hydroxyethyl group introduces steric and electronic modifications that can influence the compound’s solubility, metabolic stability, and binding affinity. The hydroxyl group within this moiety further enhances its potential for hydrogen bonding interactions, which are crucial for drug-receptor binding and pharmacological efficacy. These structural attributes collectively contribute to the compound’s multifaceted potential in medicinal chemistry and chemical biology.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Studies utilizing virtual screening and docking simulations have shown that compounds containing thiophen-2-yl moieties can effectively engage with key biological targets involved in diseases like cancer and neurodegeneration. The 1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea structure, with its optimized spatial arrangement of functional groups, may offer a scaffold for designing next-generation therapeutics with improved selectivity and reduced side effects.

In vitro investigations have begun to unravel the pharmacological profile of this compound. Preliminary studies indicate that it exhibits moderate inhibitory activity against certain enzymes implicated in inflammation and oxidative stress. The methylurea moiety has been identified as a key pharmacophore in several known bioactive molecules, suggesting that it could play a pivotal role in mediating the biological effects of this compound. Additionally, the thiophen-2-yl ring may contribute to its ability to cross cell membranes due to its lipophilic nature, enhancing its bioavailability.

The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea presents an interesting challenge due to its complex stereochemistry and multiple functional groups. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct its core structure efficiently. These synthetic strategies not only highlight the compound’s synthetic accessibility but also demonstrate the growing sophistication of modern organic synthesis techniques.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. The unique combination of functional groups makes it a versatile building block for designing novel materials with tailored properties. For instance, derivatives of this compound could be explored for their ability to modulate polymerization processes or act as catalysts in organic transformations.

As research continues to uncover new biological pathways and therapeutic targets, compounds like 1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea are poised to play a critical role in addressing unmet medical needs. The integration of cutting-edge chemical biology techniques with traditional pharmacokinetic studies will be essential for optimizing its therapeutic potential. Furthermore, collaborations between academia and industry will be instrumental in translating laboratory findings into clinical applications.

The future development of this compound will likely involve exploring its derivatives through structure-based drug design approaches. By modifying specific functional groups while maintaining the core scaffold, researchers can fine-tune its pharmacological properties to enhance efficacy and minimize adverse effects. The growing emphasis on personalized medicine also suggests that individual patient responses to such compounds will need to be carefully evaluated through biomarker-driven trials.

In conclusion,1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)methylurea (CAS No. 1351630-79-9) represents a fascinating example of how structural complexity can lead to novel biological activity. Its unique combination of functional groups positions it as a valuable tool for exploring new therapeutic strategies across multiple disease areas. As our understanding of molecular interactions continues to evolve,this compoundand its derivatives are likely to contribute significantly to advancements in chemical biology and drug discovery.

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